A Comprehensive Technical Guide to 2',6-Dibromo-3,4'-bipyridine for Advanced Research and Development
A Comprehensive Technical Guide to 2',6-Dibromo-3,4'-bipyridine for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',6-Dibromo-3,4'-bipyridine is a halogenated heterocyclic compound that has emerged as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, conferred by the presence of two bromine atoms on the bipyridine scaffold, make it a valuable precursor for the synthesis of more complex molecular architectures. This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of 2',6-Dibromo-3,4'-bipyridine, with a particular focus on its relevance to drug discovery and materials science.
Core Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of 2',6-Dibromo-3,4'-bipyridine is essential for its effective utilization in research and development.
| Property | Value | Reference |
| CAS Number | 942206-16-8 | [1][2] |
| Molecular Formula | C₁₀H₆Br₂N₂ | [1][2] |
| Molecular Weight | 313.98 g/mol | [1][2] |
| IUPAC Name | 2-bromo-4-(6-bromopyridin-3-yl)pyridine | [2] |
| Synonyms | 2',6-dibromo-3,4'-bipyridine, 6,2'-dibromo-3,4'-bipyridine | [2] |
| Melting Point | 189°C to 193°C | [2] |
| Appearance | Solid, typically a powder | |
| Solubility | Insoluble in water, soluble in organic solvents such as methanol, ethanol, dioxane, and chloroform. | [3] |
Synthesis and Purification
The synthesis of 2',6-Dibromo-3,4'-bipyridine, like many bipyridine derivatives, can be achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a particularly powerful and widely used method for the formation of the carbon-carbon bond linking the two pyridine rings.
Representative Synthetic Approach: Suzuki-Miyaura Coupling
A plausible and efficient synthetic route to 2',6-Dibromo-3,4'-bipyridine involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically couples a bromopyridine derivative with a pyridylboronic acid or ester. For the synthesis of the target molecule, one could envision the coupling of 2,5-dibromopyridine with a suitable 4-pyridylboronic acid derivative or vice versa.
The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example for the synthesis of a bipyridine derivative via Suzuki coupling and can be adapted for the synthesis of 2',6-Dibromo-3,4'-bipyridine.
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Reaction Setup : In a Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), combine 2,5-dibromopyridine (1.0 equivalent), a suitable pyridylboronic acid or ester (1.1 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like potassium carbonate (K₂CO₃, 3.0 equivalents).
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Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (3:1 ratio).
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Reaction Execution : Stir the reaction mixture at an elevated temperature, for instance, 100°C, for 24 hours.
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Monitoring : The progress of the reaction should be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials.
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Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.
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Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2',6-Dibromo-3,4'-bipyridine.
Chemical Reactivity and Synthetic Applications
The two bromine atoms in 2',6-Dibromo-3,4'-bipyridine are key to its utility as a synthetic intermediate. These positions are susceptible to a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
As a di-brominated heterocyclic compound, 2',6-Dibromo-3,4'-bipyridine is an excellent substrate for sequential or double palladium-catalyzed cross-coupling reactions. This allows for the synthesis of unsymmetrically or symmetrically substituted bipyridine derivatives, which are of significant interest in the development of novel ligands, functional materials, and pharmaceutical agents.
Commonly employed cross-coupling reactions include:
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Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds.
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Stille Coupling : Reaction with organostannanes.
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Negishi Coupling : Reaction with organozinc reagents.
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Heck Coupling : Reaction with alkenes.
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Sonogashira Coupling : Reaction with terminal alkynes.
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Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.
The ability to perform these reactions sequentially by leveraging the potential for differential reactivity of the two bromine atoms opens up a vast chemical space for the design of novel molecules.
Caption: Key cross-coupling reactions of 2',6-Dibromo-3,4'-bipyridine.
Applications in Drug Development and Medicinal Chemistry
Pyridine and bipyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs.[4] These nitrogen-containing heterocycles can engage in hydrogen bonding and other key interactions with biological targets. The introduction of substituents onto the bipyridine core allows for the fine-tuning of a compound's pharmacological, physicochemical, and pharmacokinetic properties.
Derivatives of 2',6-Dibromo-3,4'-bipyridine can be explored for a variety of therapeutic applications. For instance, substituted bipyridines have been investigated as:
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Anticancer Agents : By designing molecules that can intercalate with DNA or inhibit key enzymes involved in cell proliferation. Pyridine-bridged analogues of combretastatin-A4 have been synthesized and evaluated for their anticancer properties.[5]
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Antimicrobial Agents : The bipyridine scaffold can be functionalized to target essential processes in bacteria or fungi.
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Enzyme Inhibitors : The rigid bipyridine core can serve as a scaffold to position functional groups that interact with the active site of an enzyme.
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Ligands for Metallodrugs : Bipyridine derivatives are excellent chelating ligands for metal ions, and the resulting metal complexes can exhibit unique biological activities.
The synthetic versatility of 2',6-Dibromo-3,4'-bipyridine makes it a valuable starting material for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2',6-Dibromo-3,4'-bipyridine.
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Hazard Classification : It is classified as acutely toxic if swallowed (Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2). It may also cause respiratory irritation (STOT SE 3).[1]
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Precautionary Measures :
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First Aid :
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If swallowed : Rinse mouth and do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
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If on skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
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If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
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If inhaled : Remove person to fresh air and keep comfortable for breathing.[1]
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Storage : Store in a tightly closed container in a dry and well-ventilated place.
Spectroscopic Data (Representative)
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¹H NMR : The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically between 7.0 and 9.0 ppm). The coupling patterns (doublets, triplets, doublets of doublets) and integration values would be consistent with the substituted pyridine rings.
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¹³C NMR : The carbon NMR spectrum will display signals corresponding to the ten carbon atoms of the bipyridine core. The carbons attached to the bromine atoms will be significantly influenced by the halogen's electronegativity.
Researchers synthesizing this compound should perform standard analytical characterization (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
Conclusion
2',6-Dibromo-3,4'-bipyridine is a valuable and versatile chemical intermediate with significant potential in organic synthesis, medicinal chemistry, and materials science. Its di-brominated structure allows for a wide range of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the creation of a diverse array of functionalized bipyridine derivatives. For researchers and scientists in drug development, this compound represents a key starting material for the exploration of novel therapeutic agents. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will facilitate its effective use in advancing scientific discovery.
References
- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
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MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
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ACS Publications. (2014, March 26). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]
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ACS Publications. (2014, March 26). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]
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PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

